N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-nitropyridin-2-amine is a synthetic compound featuring a tryptamine backbone (indole-ethylamine) linked to a 3-nitropyridin-2-amine moiety. The indole group is a hallmark of bioactive molecules, often associated with neurotransmitter activity (e.g., serotonin) or enzyme inhibition .
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-19(21)14-6-3-8-16-15(14)17-9-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,8,10,18H,7,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKMLTVFCCYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320093 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18527-84-9 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of 3-nitropyridine-2-amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: N-[2-(1H-indol-3-yl)ethyl]-3-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine serves as a building block for synthesizing more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for developing new materials with specific electronic or optical properties.
Biology
In biological research, this compound has been studied for its potential interactions with various biological targets:
- Enzyme Inhibition : It has shown promise in inhibiting key enzymes involved in metabolic pathways. For example, similar compounds have been identified as inhibitors of protein kinases, which play critical roles in cancer progression and pain management .
- Therapeutic Effects : Investigations into its anti-inflammatory and anticancer activities are ongoing. Preliminary studies indicate that it may modulate pathways associated with chronic pain and inflammation, making it a candidate for developing new analgesics.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : Research has highlighted its potential as a therapeutic agent against various cancers, especially those resistant to existing treatments. Its mechanism may involve selective inhibition of mutated forms of epidermal growth factor receptor (EGFR), which is implicated in numerous malignancies .
- Pain Management : Studies have demonstrated that derivatives of this compound can effectively prevent and reverse mechanical allodynia in animal models, indicating its potential as a novel analgesic .
Case Study 1: Analgesic Properties
A series of pyridinone derivatives related to this compound were evaluated for their analgesic effects in rat models of inflammatory pain. The most active compound demonstrated significant inhibition of mechanical allodynia, suggesting that modifications to the indole or pyridine moieties can enhance therapeutic efficacy .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with conventional chemotherapy.
Data Summary Table
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Forms stable complexes with metal ions |
| Biology | Enzyme inhibition | Inhibits key kinases involved in cancer |
| Medicine | Anticancer agent | Selective cytotoxicity towards cancer cells |
| Pain Management | Analgesic properties | Effective in reversing mechanical allodynia |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The nitro group on the pyridine ring can undergo reduction to form an amino group, which may further interact with biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tryptamine Derivatives with Aromatic Amides
Several tryptamine-based amides have been synthesized by coupling tryptamine with non-steroidal anti-inflammatory drugs (NSAIDs) or aromatic acids:
Comparison : Unlike these amides, N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine lacks an ester or amide linkage, instead featuring a direct amine bond to the pyridine ring. This may reduce metabolic degradation compared to amides, which are prone to hydrolysis . The nitro group on pyridine could enhance π-π stacking in receptor binding compared to halogen or methoxy substituents in the above analogs .
Tryptamine Derivatives with Pyridine/Aromatic Amines
Pyridine-containing tryptamine derivatives are less common but exhibit unique properties:
Comparison: The target compound’s 3-nitropyridine group shares electronic similarities with 3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-N-(3-nitro-2-pyridinyl)-1H-indol-5-amine .
Nitro-Substituted Aromatic Compounds
Nitro groups are critical in drug design for their electron-withdrawing effects:
Comparison : The nitro group in both compounds likely stabilizes charge-transfer interactions in biological targets. However, the ethylamine spacer in the target compound may confer greater flexibility in receptor binding compared to direct indole-pyridine linkages .
Physicochemical and Pharmacological Properties
While explicit data for This compound are unavailable, inferences can be drawn from analogs:
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-nitropyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the indole and pyridine moieties, which are known for their diverse pharmacological properties. Recent studies have highlighted its potential in various therapeutic applications, particularly in pain management, cancer treatment, and as an anti-inflammatory agent.
Chemical Structure and Synthesis
The compound's structure consists of an indole ring connected to a pyridine ring via an ethyl chain, with a nitro group positioned on the pyridine. The synthesis typically involves the coupling of tryptamine (2-(1H-indol-3-yl)ethylamine) with 3-nitropyridine-2-amine, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond .
The biological activity of this compound is believed to stem from its interactions with various biological targets, including enzymes and receptors. The indole moiety can engage in hydrogen bonding and π-π stacking interactions, while the nitropyridine group may participate in electron transfer reactions. These interactions can modulate target protein activities, leading to various biological effects .
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Analgesic Effects : In vivo studies have demonstrated that derivatives of pyridin-2(1H)-one, similar to this compound, effectively prevent and reverse mechanical allodynia in rat models. This suggests potential applications in treating chronic pain conditions .
- Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise as a selective inhibitor of PKMYT1, which is implicated in DNA damage response pathways associated with certain cancers .
- Anti-inflammatory Properties : Studies indicate that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation .
Case Study 1: Pain Management
In a study evaluating the efficacy of various pyridinone derivatives, this compound was found to significantly reduce allodynic responses in rat models when administered intrathecally. The results indicated a rapid onset of action and sustained efficacy over time .
Case Study 2: Cancer Therapeutics
Another investigation focused on the selectivity of this compound against PKMYT1 revealed an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent for cancers characterized by aberrant DNA damage responses .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Analgesic | 5.0 | Effective in preventing mechanical allodynia |
| Compound 69 (related pyridinone) | Analgesic | 0.17 | Rapidly reverses neuropathic pain |
| PKMYT1 Inhibitor | Anticancer | 0.69 | Selective inhibition observed |
Q & A
Q. How should conflicting reports on photodegradation pathways be addressed?
- Methodology : Conduct controlled UV exposure experiments (e.g., 254 nm) and analyze degradation products via LC-HRMS. Compare pathways to nitroaromatic compounds () and indole derivatives (). Use quantum mechanical calculations (TD-DFT) to model excited-state reactivity .
Safety & Compliance
Q. What safety protocols are critical for handling this compound in the laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
